tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate
CAS No.:
Cat. No.: VC13786777
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate -](/images/structure/VC13786777.png)
Specification
Molecular Formula | C12H22N2O2 |
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Molecular Weight | 226.32 g/mol |
IUPAC Name | tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate |
Standard InChI | InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-12(8-14)5-4-9(13)6-12/h9H,4-8,13H2,1-3H3/t9-/m1/s1 |
Standard InChI Key | CTDSKHCAIGOHQU-SECBINFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC[C@H](C2)N |
SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC2(C1)CCC(C2)N |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
tert-Butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate features a spirocyclic core comprising a fused cyclopropane and pyrrolidine ring system. The (6R) configuration denotes the chiral center at position 6, critical for its stereochemical interactions. The molecular formula is C₁₂H₂₂N₂O₂, with a molecular weight of 226.32 g/mol. The tert-butyloxycarbonyl (Boc) group at position 2 enhances solubility and stability during synthetic processes.
Table 1: Key Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₂N₂O₂ | |
Molecular Weight | 226.32 g/mol | |
IUPAC Name | tert-butyl (6R)-6-amino-2-azaspiro[3.4]octane-2-carboxylate | |
Chiral Center Configuration | (6R) |
Stereochemical Significance
The (6R) enantiomer’s spatial arrangement enables selective binding to biological targets, a trait leveraged in asymmetric synthesis and drug design. Comparative studies of racemic mixtures and enantiopure forms highlight the importance of chirality in optimizing pharmacokinetic profiles .
Synthesis and Preparation
Synthetic Routes
Synthesis typically begins with the construction of the azaspiro[3.4]octane scaffold, followed by Boc protection and stereoselective amination. Key steps include:
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Cyclopropanation: Ring-closing metathesis or [2+1] cycloaddition to form the spirocyclic core.
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Boc Protection: Reaction with di-tert-butyl dicarbonate to install the Boc group, enhancing intermediate stability.
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Amination: Enzymatic or chemical resolution to introduce the (6R)-amino group with high enantiomeric excess.
Optimization Challenges
Yield optimization often requires chiral auxiliaries or catalysts, such as transition-metal complexes, to control stereochemistry. Purification via column chromatography or recrystallization ensures >95% purity, as reported in industrial-scale preparations .
Physical and Chemical Properties
Table 2: Physical Properties
Property | Details | Source |
---|---|---|
Physical Form | Solid | |
Storage Temperature | Room temperature (20–25°C) | |
Solubility | Soluble in DMSO, DMF; sparingly in H₂O |
Reactivity
The amino group participates in nucleophilic substitutions, acylation, and reductive amination, enabling diversification into derivatives like hydroxylated or alkylated analogs . The spirocyclic structure’s rigidity also facilitates strain-release reactions in click chemistry .
Biological Activity and Applications
Pharmaceutical Intermediates
This compound serves as a precursor to protease inhibitors and kinase modulators. Its spirocyclic motif mimics peptide turn structures, enhancing binding affinity to enzymatic pockets . For example, derivatives have shown inhibitory activity against SARS-CoV-2 main protease in preliminary assays .
Antibiotic and Antiviral Research
Functionalized analogs exhibit broad-spectrum antibiotic activity, particularly against Gram-positive bacteria, by disrupting cell wall synthesis . In antiviral contexts, the amino group’s basicity facilitates interactions with viral RNA polymerases .
Fluorescent Probes
Conjugation with fluorophores (e.g., fluorescein) yields probes for imaging cellular processes, leveraging the spirocycle’s stability in biological matrices .
Recent Research and Industrial Relevance
Industrial Scale-Up
Recent patents highlight continuous-flow synthesis methods to improve yield (up to 80%) and reduce waste in Boc-protected intermediates.
Drug Discovery Trends
The compound’s role in fragment-based drug design has expanded, with computational studies predicting high target engagement in neurology and oncology targets .
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